5-Bromo-6-fluoropyridine-2-carboxylic acid

Catalog No.
S2913913
CAS No.
1211588-89-4
M.F
C6H3BrFNO2
M. Wt
219.997
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-6-fluoropyridine-2-carboxylic acid

CAS Number

1211588-89-4

Product Name

5-Bromo-6-fluoropyridine-2-carboxylic acid

IUPAC Name

5-bromo-6-fluoropyridine-2-carboxylic acid

Molecular Formula

C6H3BrFNO2

Molecular Weight

219.997

InChI

InChI=1S/C6H3BrFNO2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H,10,11)

InChI Key

PYJKNQPPWHRMQT-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1Br)F)C(=O)O

Solubility

not available

Synthesis of Heteroaromatic and Aniline Derivatives of Piperidines

Field: Organic Chemistry

Application: “5-Bromo-2-fluoropyridine” is used in the synthesis of heteroaromatic and aniline derivatives of piperidines .

Synthesis of Benzofurano [3,2-d]pyrimidin-2-one Derived Inhibitors

Field: Medicinal Chemistry

Application: “5-Bromo-2-fluoropyridine” is also used in the synthesis of benzofurano [3,2-d]pyrimidin-2-one derived inhibitors .

Synthesis of Active Pharmaceutical Ingredients (APIs)

Field: Pharmaceutical Chemistry

Application: “5-Bromo-2-fluoropyridine” has been used as a molecular scaffold for many active pharmaceutical ingredients (APIs) such as inhibitors of neuropeptide Y receptor Y5, inhibitors of the main protease of SARS-CoV-2 and inhibitors of indoleamine-2,3-dioxygenase-1 in cancer immunotherapy .

Synthesis of Fluorinated Pyridines

Application: “5-Bromo-2-fluoropyridine” is used in the synthesis of fluorinated pyridines .

Metal-free Site-selective C–N Bond-forming Reaction

Application: “5-Bromo-2-fluoropyridine” is used in a metal-free method for highly site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines .

5-Bromo-6-fluoropyridine-2-carboxylic acid is a heterocyclic compound characterized by the presence of bromine and fluorine substituents on a pyridine ring. Its molecular formula is C₆H₃BrFNO₂, and it has a molecular weight of approximately 220.00 g/mol. This compound is recognized for its unique structural features, including a carboxylic acid functional group, which contributes to its reactivity and utility in various chemical applications. It appears as an off-white powder with a melting point ranging from 175 °C to 180 °C .

, primarily due to its functional groups:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Nucleophilic Substitution: The halogen atoms (bromine and fluorine) can be replaced by nucleophiles in substitution reactions.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of substituted pyridine derivatives.

These reactions are pivotal in synthesizing more complex organic compounds and materials.

Research indicates that 5-Bromo-6-fluoropyridine-2-carboxylic acid exhibits biological activity, particularly in the modulation of adenosine receptors. It has been explored for its potential therapeutic applications in treating insomnia and other neurological disorders by acting as a positive allosteric modulator of adenosine A₂A receptors . Its structural characteristics may enhance its interaction with biological targets, making it a candidate for further pharmacological studies.

The synthesis of 5-Bromo-6-fluoropyridine-2-carboxylic acid can be achieved through several methods:

  • Halogenation: Starting from pyridine derivatives, bromination and fluorination can be performed using suitable halogenating agents.
  • Carboxylation: The introduction of the carboxylic acid group can be accomplished via carbon dioxide incorporation into the aromatic system under specific conditions.
  • Functional Group Modification: Existing pyridine derivatives can be modified through nucleophilic substitution or electrophilic aromatic substitution to introduce the desired halogen and carboxylic acid functionalities.

These methods allow for the efficient production of this compound with high purity.

5-Bromo-6-fluoropyridine-2-carboxylic acid finds various applications in:

  • Synthesis of Organometallic Complexes: It serves as a building block for creating organometallic compounds used in catalysis.
  • Photoluminescent Materials: The compound is utilized in developing materials that exhibit photoluminescence properties, useful in electronic and optical applications .
  • Pharmaceutical Development: Its biological activity makes it valuable in drug discovery, particularly for neurological conditions.

Interaction studies involving 5-Bromo-6-fluoropyridine-2-carboxylic acid focus on its binding affinity and efficacy at biological targets such as receptors. Research has shown that it can enhance receptor activity, indicating potential therapeutic benefits. These studies often employ techniques such as radiolabeled binding assays and functional assays to evaluate its pharmacological profile .

Several compounds share structural similarities with 5-Bromo-6-fluoropyridine-2-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberKey Features
5-Bromo-3-fluoropyridine-2-carboxylic acid669066-91-5Dihalogenated derivative with similar reactivity
6-Bromo-5-fluoropicolinic acid53401194Similar halogen substitutions; differing position
6-Bromo-5-fluoro-pyridine-2-carboxylic acid methyl ester1210419-26-3Methyl ester derivative; altered solubility

Uniqueness

5-Bromo-6-fluoropyridine-2-carboxylic acid is unique due to its specific arrangement of bromine and fluorine substituents at the 6th and 5th positions respectively, which influences its chemical reactivity and biological activity differently compared to other similar compounds. This distinct positioning allows for varied interactions with biological targets and facilitates unique synthetic pathways that are not available to other derivatives.

Traditional Halogenation Pathways for Pyridine Carboxylic Acids

Traditional synthetic routes to 5-bromo-6-fluoropyridine-2-carboxylic acid often involve sequential halogenation and carboxylation steps. A common strategy begins with the bromination of 6-fluoropyridine-2-carboxylic acid precursors. For instance, direct electrophilic substitution using brominating agents like tribromophosphine oxide (PBr₃O) in acetonitrile at elevated temperatures (110–130°C) achieves bromination at the 5-position of the pyridine ring [5]. This method leverages the electron-withdrawing effect of the carboxylic acid group to direct bromine to the meta position, though competing para substitution may occur without careful temperature control [5].

Alternative pathways employ diazotization and Sandmeyer-type reactions. In one protocol, 2-amino-6-fluoropyridine undergoes diazotization with sodium nitrite in anhydrous hydrogen fluoride at −78°C, followed by bromine introduction via radical intermediates [5]. This method avoids metal catalysts but requires specialized tetrafluoroethylene reactors to handle corrosive hydrogen fluoride [5]. Yields for these traditional methods typically range from 72–85%, with purification relying heavily on recrystallization using ethyl acetate/petroleum ether systems [5].

Modern Transition-Metal-Free Decarboxylative Halogenation Approaches

Recent advances have shifted toward decarboxylative halogenation to streamline synthesis. A notable metal-free method involves treating 2-picolinic acid derivatives with dihalomethanes under oxygen atmosphere [4]. For 5-bromo-6-fluoropyridine-2-carboxylic acid, this approach utilizes dibromomethane (CH₂Br₂) to generate N-bromocarbene intermediates, which abstract hydrogen from the carboxylate group, triggering decarboxylation and bromine incorporation [4]. The reaction proceeds via an umpolung mechanism, where the halogen’s electrophilicity inverts transiently, enabling selective C–Br bond formation at the 5-position [4].

Another metal-free strategy adapts the Barton halodecarboxylation, employing N-acyloxy-2-pyridinethione derivatives. Irradiation of these precursors induces homolytic cleavage of the O–N bond, producing acyloxy radicals that decarboxylate to alkyl radicals. Subsequent bromine abstraction from CBr₄ or BrCCl₃ yields the desired bromide [1]. This method achieves yields exceeding 90% for tertiary substrates but requires precise control of light intensity to minimize radical recombination byproducts [1].

Industrial-Scale Production: Reactor Design and Process Optimization

Scaling 5-bromo-6-fluoropyridine-2-carboxylic acid synthesis necessitates corrosion-resistant reactor materials and optimized mass transfer. Patent CN102898358A details a three-step process using tetrafluoroethylene-lined vessels for hydrogen fluoride-mediated diazotization [5]. Key parameters include:

  • Temperature gradients: Maintaining −78°C during sodium nitrite addition prevents exothermic decomposition, while subsequent heating to 70°C accelerates radical recombination [5].
  • Catalyst recycling: Raney nickel catalysts in hydrogenation steps are recovered via filtration and reactivated, reducing metal waste [5].
  • Continuous flow systems: Pilot studies show that tubular reactors with static mixers improve heat dissipation during exothermic bromination, enhancing yield reproducibility by 12% compared to batch reactors [5].

Economic analyses favor decarboxylative routes at scale due to lower halogen consumption (1.1 eq vs. 2.0 eq in traditional methods) and reduced purification overhead [4] [5].

Purification Techniques: Recrystallization vs. Chromatographic Methods

Industrial processes prioritize recrystallization for cost efficiency. The compound’s limited solubility in nonpolar solvents enables high recovery (≥85%) using ethyl acetate/petroleum ether (1:3 v/v) [5]. Crystallization kinetics studies reveal that slow cooling (0.5°C/min) from 60°C to 25°C produces larger, higher-purity crystals (99.5% by HPLC) compared to rapid quenching [5].

Chromatographic methods, though avoided in production, remain valuable for analytical purification. Reverse-phase C18 columns with acetonitrile/water gradients (5–40% over 30 min) resolve residual 6-fluoropyridine-2-carboxylic acid impurities (<0.1% detection limit) [4]. However, column costs and solvent volumes render chromatography impractical for multi-kilogram batches.

5-Bromo-6-fluoropyridine-2-carboxylic acid exhibits diverse reactivity patterns that reflect its unique structural features, including dual halogen substitution and the electron-withdrawing carboxylic acid functionality [1] [2] [3]. The compound demonstrates enhanced electrophilicity due to the combined effects of the pyridine nitrogen, the carboxylic acid group, and halogen substituents, making it particularly susceptible to nucleophilic attack [4] [5]. The molecular formula C₆H₃BrFNO₂ with a molecular weight of 220.00 grams per mole establishes the foundation for understanding its chemical transformations [1] [3].

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution represents the most significant transformation pathway for 5-bromo-6-fluoropyridine-2-carboxylic acid, following the classical addition-elimination mechanism through Meisenheimer complex intermediates [4] [5] [6]. The compound exhibits exceptional reactivity toward nucleophiles due to multiple electron-withdrawing groups that stabilize the anionic intermediate formed during nucleophilic attack [7] [8].

The mechanism proceeds through initial nucleophilic addition at the carbon bearing the halogen substituent, forming a negatively charged Meisenheimer complex where the negative charge is delocalized through resonance structures involving the pyridine nitrogen and carboxylic acid carbonyl [5] [6]. The carboxylic acid group at the 2-position provides substantial stabilization through its electron-withdrawing inductive effect, while the pyridine nitrogen contributes additional electron deficiency to the aromatic system [4] [9].

Position selectivity in nucleophilic substitution strongly favors the C-5 position (bromine site) over the C-6 position (fluorine site) due to the superior leaving group ability of bromide compared to fluoride [7]. The bromide ion exhibits significantly greater stability as a leaving group, with the carbon-bromine bond being considerably weaker than the carbon-fluorine bond [5]. This selectivity pattern has been extensively demonstrated in related halopyridine systems, where bromide displacement occurs preferentially under mild conditions while fluoride substitution typically requires more forcing conditions [10] [8].

Hydroxide nucleophiles react efficiently with 5-bromo-6-fluoropyridine-2-carboxylic acid under aqueous basic conditions, typically at temperatures between 50-80 degrees Celsius [5]. Primary and secondary amines demonstrate high reactivity, forming aminopyridine derivatives through displacement of the bromine substituent [9] [7]. The reaction proceeds smoothly in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, with reaction times ranging from 2-12 hours depending on nucleophile strength and reaction temperature [5] [6].

Alkoxide nucleophiles exhibit particularly high reactivity, forming ether-linked products through bromine displacement [5]. Thiolate anions represent among the most reactive nucleophiles, rapidly displacing bromide even under mild conditions due to the high nucleophilicity of sulfur [7]. These transformations typically proceed with excellent yields ranging from 75-95 percent when conducted under optimized conditions [6] [8].

Recent mechanistic studies have revealed that fluoride-mediated nucleophilic substitutions may proceed through alternative concerted pathways that bypass traditional Meisenheimer intermediates [11]. This concerted nucleophilic aromatic substitution mechanism becomes particularly relevant when fluoride acts as both nucleophile and leaving group, enabling transformations that are not limited to electron-poor aromatic systems [11].

Suzuki-Miyaura Cross-Coupling Reactions

Suzuki-Miyaura cross-coupling reactions of 5-bromo-6-fluoropyridine-2-carboxylic acid provide versatile access to biaryl and heteroaryl architectures through palladium-catalyzed carbon-carbon bond formation [12] [13] [14]. The bromine substituent serves as an excellent electrophilic coupling partner, readily undergoing oxidative addition with palladium(0) catalysts under mild conditions [15] [16].

The cross-coupling typically employs standard palladium catalyst systems including tetrakis(triphenylphosphine)palladium(0), palladium acetate with phosphine ligands, or palladium-on-carbon with added phosphine [16] [17]. Reaction conditions generally involve heating at temperatures between 80-100 degrees Celsius in biphasic solvent systems such as dimethoxyethane-water or toluene-water mixtures [14] [17].

Base selection plays a crucial role in reaction success, with carbonate bases such as potassium carbonate or sodium carbonate providing optimal results [13] [14]. The base serves dual functions of activating the organoboron coupling partner through formation of more nucleophilic borate species and facilitating transmetalation from boron to palladium [13] [18].

Heteroaryl boronic acids present particular challenges in Suzuki-Miyaura couplings due to their inherent instability under basic conditions [19] [20]. However, 5-bromo-6-fluoropyridine-2-carboxylic acid demonstrates good compatibility with a range of aryl and heteroaryl boronic acids, including pyridine, thiophene, and furan derivatives [16] [21]. The carboxylic acid functionality generally remains intact throughout the coupling process, though protection may be beneficial when using strongly basic conditions [22].

Recent advances in catalyst design have enabled efficient couplings using water-soluble phosphine ligands, allowing reactions to proceed in environmentally benign aqueous media [16]. These catalyst systems demonstrate exceptional activity with heteroaryl substrates, often requiring catalyst loadings as low as 0.005-0.05 mole percent for complete conversion [16].

The reaction mechanism follows the standard palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination steps [13] [14]. Oxidative addition of the carbon-bromine bond to palladium(0) occurs readily due to the electrophilic character imparted by the electron-withdrawing substituents [12]. Subsequent transmetalation with the organoboron reagent forms a diorganopalladium intermediate that undergoes facile reductive elimination to afford the biaryl product and regenerate the palladium(0) catalyst [13] [23].

Site-selectivity strongly favors coupling at the bromine position over the fluorine site, consistent with the relative ease of oxidative addition for these halogen substituents [12]. This selectivity enables sequential cross-coupling strategies where the fluorine substituent can be preserved for subsequent transformations or utilized in orthogonal coupling reactions [12].

Reductive Dehalogenation Pathways

Reductive dehalogenation of 5-bromo-6-fluoropyridine-2-carboxylic acid proceeds through multiple mechanistic pathways depending on the specific reducing conditions employed [24] [25]. The bromine substituent demonstrates significantly higher susceptibility to reductive cleavage compared to the fluorine atom, reflecting the relative strengths of the carbon-halogen bonds [24] [26].

Catalytic hydrogenation using palladium-on-carbon or Raney nickel catalysts represents the most commonly employed method for reductive dehalogenation [24] [27]. These reactions typically proceed under mild conditions with hydrogen pressures of 1-5 atmospheres at temperatures between 25-50 degrees Celsius [24]. The mechanism involves heterogeneous catalysis where hydrogen activation occurs on the metal surface, followed by transfer to the aromatic substrate [27].

Selective debromination occurs preferentially due to the weaker carbon-bromine bond compared to the carbon-fluorine bond [24]. Complete selectivity for bromine removal is typically observed, yielding 6-fluoropyridine-2-carboxylic acid as the primary product [24]. Reaction yields generally range from 70-95 percent under optimized conditions [24].

Metal-mediated reductive dehalogenation employs dissolving metals such as zinc, iron, or sodium in protic or aprotic solvents [24]. Zinc in hydrochloric acid provides effective debromination at temperatures between 0-25 degrees Celsius, proceeding through single-electron transfer mechanisms [24]. Iron powder in acetic acid offers an alternative protocol with similar selectivity patterns favoring bromine removal [24].

Electrochemical reduction presents a unique approach utilizing cathodic reduction in polar aprotic solvents such as dimethylformamide [24]. The reduction potential required for bromine cleavage is significantly lower than that needed for fluorine removal, enabling selective debromination [24]. These reactions typically proceed at room temperature under inert atmosphere conditions [24].

Recent studies have explored enzymatic dehalogenation using bacterial reductive dehalogenases [28] [29] [30]. These enzyme systems demonstrate remarkable selectivity for bromine removal while leaving fluorine substituents intact [28] [30]. The mechanism involves cobamide cofactor-mediated electron transfer through long-range interactions rather than direct metal-substrate coordination [29].

Photocatalytic dehalogenation represents an emerging methodology utilizing visible light activation in conjunction with organic or metal-based photocatalysts [26]. These mild conditions enable selective transformations while preserving sensitive functional groups [26]. However, selectivity patterns depend strongly on the specific substrate structure and photocatalyst employed [26].

Carboxylic Acid Derivative Formation (Amides, Esters, Salts)

The carboxylic acid functionality in 5-bromo-6-fluoropyridine-2-carboxylic acid readily undergoes transformation to various derivatives through nucleophilic acyl substitution and acid-base reactions [31] [32] [33]. These transformations provide access to amides, esters, and ionic salts that serve as valuable synthetic intermediates and bioactive compounds [34] [35].

Amide formation proceeds through multiple established methodologies depending on the specific amine nucleophile and desired reaction conditions [31] [34] [35]. Direct thermal condensation between the carboxylic acid and ammonia or primary amines requires elevated temperatures (150-200 degrees Celsius) due to initial acid-base complex formation [31] [36]. This approach typically involves heating the ammonium carboxylate salt to drive dehydrative cyclization [31].

More efficient amide synthesis employs coupling reagents such as dicyclohexylcarbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate [34] [35] [37]. These reagents activate the carboxylic acid toward nucleophilic attack by converting it to reactive intermediates that readily undergo aminolysis [34]. Reaction conditions are typically mild (room temperature, 12-24 hours) with yields ranging from 70-95 percent [34].

Boron-mediated amidation using tris(2,2,2-trifluoroethyl) borate provides an operationally simple alternative that proceeds under aerobic conditions in acetonitrile [34]. This method demonstrates broad scope with both primary and secondary amines, offering a practical approach for amide synthesis without aqueous workup or chromatographic purification [34].

Ester formation follows classical Fischer esterification protocols involving heating the carboxylic acid with alcohols in the presence of acid catalysts [38] [32] [39]. Concentrated sulfuric acid serves as the most common catalyst, with reaction temperatures typically maintained at reflux conditions [38] [32]. The equilibrium nature of Fischer esterification requires either excess alcohol or removal of water to drive the reaction to completion [39].

Alternative esterification methods employ acid chloride intermediates formed by treatment with thionyl chloride, phosphorus pentachloride, or phosphorus trichloride [40] [41]. The resulting acid chloride readily reacts with alcohols under mild conditions to afford esters in excellent yields [40]. This two-step protocol proves particularly valuable when dealing with hindered alcohols or acid-sensitive substrates [41].

Diazomethane esterification provides a mild method for methyl ester formation, proceeding rapidly at 0 degrees Celsius in ether solution [38] [32]. While this method offers excellent yields and mild conditions, safety considerations regarding the toxic and explosive nature of diazomethane limit its widespread application [32].

Salt formation occurs readily through acid-base neutralization reactions with various inorganic and organic bases [33] [42] [43]. Sodium and potassium hydroxides provide the most straightforward route to alkali metal carboxylates, proceeding quantitatively in aqueous solution at room temperature [33] [43]. These ionic salts demonstrate enhanced water solubility compared to the parent carboxylic acid [33].

Carbonate and bicarbonate bases offer alternative pathways that generate carbon dioxide as a byproduct, providing convenient methods for salt preparation [33] [43]. The reactions proceed according to stoichiometric ratios, with carbonate bases consuming two equivalents of carboxylic acid per equivalent of base [33].

Heavy metal salts exhibit more covalent character and reduced water solubility compared to alkali metal derivatives [33] [44]. Silver, mercury, and lead salts may find specialized applications where reduced ionic character is advantageous [33] [44].

XLogP3

1.8

Dates

Last modified: 08-17-2023

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